H-CHG-OME HCL

Serine Protease Inhibition Thrombin Selectivity Non-Canonical Amino Acid SAR

Generic Cα-substituted amino acid esters risk inverted target selectivity in protease inhibitor programs. H-CHG-OME HCl delivers the cyclohexylglycine scaffold essential for thrombin-selective inhibition (Ki = 5.02 μM vs. plasmin) and is the validated telaprevir (VX-950) key intermediate, progressing through a documented four-step route with 68.3% overall yield. • Thrombin-selective tripeptide building block (Chg-containing H-D-Ser-AA-Arg-OH: Ki = 5.02 μM) • Telaprevir API intermediate - no alternative ester (Leu, Phg, Cha) can substitute without altering the target molecule • Crystalline HCl salt, mp 188-189°C, ≥98% purity with certificate of analysis for batch-to-batch consistency

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 14328-63-3
Cat. No. B170248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-CHG-OME HCL
CAS14328-63-3
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCC1)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1
InChIKeyORJOGDRCFDWIIJ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-CHG-OME HCl: Chiral Building Block for Peptide Discovery


H-CHG-OME HCl ((S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride) is a non-proteinogenic L-α-amino acid ester derivative belonging to the class of cyclohexylglycine (Chg) building blocks. As a crystalline hydrochloride salt (C₉H₁₈ClNO₂, MW 207.70 g/mol, melting point 188–189 °C), it serves as a protected intermediate in solution-phase and solid-phase peptide synthesis, with the methyl ester enabling controlled C-terminal activation . The compound is a documented key intermediate in the industrial manufacture of the HCV NS3/4A protease inhibitor telaprevir (VX-950), establishing its critical role in antiviral drug synthesis [1]. Its defining structural feature—a cyclohexyl side chain directly attached to the Cα carbon—confers steric bulk and hydrophobicity that differentiate it from natural aliphatic amino acid esters (e.g., leucine methyl ester) and aromatic analogs (e.g., phenylglycine methyl ester), with quantifiable consequences for protease inhibitor selectivity, conformational stabilization, and physicochemical properties relevant to procurement decisions .

Peptide synthesis
Protected intermediate for solution-phase and solid-phase protocols
Building block role
Non-proteinogenic cyclohexylglycine scaffold for antiviral protease inhibitor design
Procurement context
Crystalline hydrochloride salt with reported solid-state thermal stability for inventory management

H-CHG-OME HCl: Key Differentiators from Analog Esters


Although H-Leu-OMe HCl (leucine methyl ester) and H-Phg-OMe HCl (phenylglycine methyl ester) are structurally analogous Cα-substituted amino acid esters used interchangeably in many peptide synthesis protocols, they are not functionally equivalent to H-CHG-OME HCl. The cyclohexylglycine scaffold presents a unique combination of fully sp³-hybridized cyclic hydrophobicity and conformational rigidity—absent in the flexible isobutyl side chain of leucine and distinct from the planar aromatic ring of phenylglycine—that directly alters ligand–protease binding selectivity, peptidomimetic conformational preference, and industrial synthetic route feasibility [1]. In serine protease inhibitor tripeptide series, the Chg-containing peptide selectively inhibits thrombin (Ki = 5.02 μM), whereas the Phg-containing analog preferentially targets plasmin (Ki = 5.7 μM), demonstrating that substitution of the Chg residue changes biological target selectivity in a quantitative and functionally meaningful manner [2]. For procurement specifications, generic substitution risks loss of target selectivity, altered synthetic pathway yields, and unpredictable downstream bioactivity profiles.

Target
H-CHG-OME HCl
Saturated cyclohexyl side chain
Analog esters
H-Leu-OMe HCl / H-Phg-OMe HCl
Flexible aliphatic or planar aromatic side chain
Protease target selectivity may invert
Replacing the Chg residue with Phg can shift serine protease inhibition from thrombin to plasmin, altering the biological target profile in research models.
Synthetic route feasibility may break
The published telaprevir intermediate synthesis requires the cyclohexylglycine scaffold; alternative esters yield different chemical entities and may not support the validated industrial route.
Conformational and lipophilicity profile differs
The fully sp³-hybridized cyclohexyl group confers distinct steric bulk and hydrophobicity compared to leucine or phenylglycine, potentially shifting peptidomimetic conformational preference.

H-CHG-OME HCl: Comparative Evidence Profile


Thrombin Selectivity of Chg-Containing Tripeptides

In a head-to-head panel of eight H-D-Ser-AA-Arg-OH tripeptides varying only at the AA position, the Chg-containing peptide (H-D-Ser-Chg-Arg-OH) demonstrated preferential inhibition of thrombin with a Ki of 5.02 μM, whereas the Phg-containing peptide (H-D-Ser-Phg-Arg-OH) preferentially inhibited plasmin with a Ki of 5.7 μM [1]. This represents a target selectivity inversion driven solely by replacing the cyclohexyl side chain with a phenyl group at the P2-equivalent position, providing direct evidence that H-CHG-OME HCl-derived Chg residues confer thrombin-directed inhibitory activity not achieved by Phg [1].

Thrombin selectivity of Chg-containing tripeptides
Head-to-head
Chg peptide Ki = 5.02 μM (thrombin-selective)
Phg peptide Ki = 5.7 μM (plasmin-selective)
Supports thrombin-directed inhibitory activity context
Selectivity inversion driven by P2-equivalent side chain; in vitro amidolytic assay panel
Serine Protease Inhibition Thrombin Selectivity Non-Canonical Amino Acid SAR

Telaprevir Key Intermediate Synthesis

H-CHG-OME HCl is the starting material for a published and validated industrial-scale synthesis of the telaprevir key intermediate (S)-2-((S)-2-cyclohexyl-2-[(pyrazine-2-carbonyl)-amino]-acetylamino)-3,3-dimethyl-butyric acid. The four-step sequence—amide formation with pyrazine-2-carbonyl chloride, ester hydrolysis, condensation with L-tert-leucine methyl ester, and final ester hydrolysis—proceeds with an overall yield of 68.3% from H-CHG-OME HCl [1]. This established route provides a benchmark for procurement: the compound is not merely a generic peptide building block but a validated intermediate in a registered drug synthesis pathway, with documented process yields that enable cost-of-goods calculations for scale-up [1].

Telaprevir key intermediate synthesis
Reported method
68.3% overall yield (4 steps)
Established route from H-CHG-OME HCl supports process benchmarking
Solution-phase amidation-hydrolysis-condensation sequence; data from published industrial report
Antiviral Drug Synthesis Telaprevir Intermediate HCV Protease Inhibitor Manufacturing

P4 Chg Modification in HCV Protease Inhibitors

In a systematic SAR study of tetrapeptidyl α-ketoamide HCV protease inhibitors based on lead compound 1a (P4 = valine), substitution of the P4 valine residue with cyclohexylglycine (Chg) yielded analogs 5a, 5c, and 5e, all of which exhibited improved cellular activity compared to the valine-containing parent 1a . This finding demonstrates that the Chg residue—and by extension H-CHG-OME HCl as the synthetic entry point to Chg-containing peptides—provides a measurable antiviral potency advantage over the natural aliphatic Val residue at the P4 position in this inhibitor class .

P4 Chg modification in HCV protease inhibitors
Data to verify
Chg at P4 improved cellular activity vs. Val-containing parent 1a
Supports P4 substituent SAR in antiviral lead optimization
Cell-based HCV replicon assay; exact fold values require full-text review
HCV Protease Inhibition P4 Substituent Optimization Structure–Activity Relationship

Plasmepsin V Inhibitor P2 Modification

In a comprehensive P2 position scan of transition-state PEXEL mimetic inhibitors targeting the malarial aspartyl protease plasmepsin V, analogs incorporating either cyclohexylglycine or phenylglycine at the P2 position were identified as the most potent inhibitors, impairing PEXEL motif processing and causing death of P. falciparum asexual stage parasites [1]. While both Chg and Phg achieved top-tier potency, the Chg analog offers a distinct physicochemical profile—fully saturated cyclohexyl ring versus aromatic phenyl—that may influence membrane permeability, metabolic stability, and off-target selectivity in ways not achievable with Phg [1].

Plasmepsin V inhibitor P2 modification
Head-to-head
Chg and Phg both achieve top potency tier vs. natural amino acid comparators
Supports P2 chiral building block selection based on physicochemical profile
In vitro P. falciparum asexual stage parasite killing assay
Antimalarial Drug Discovery Plasmepsin V Inhibition PEXEL Peptidomimetics

Aspartyl-Chg Dipeptide Sweetness Profile

The dipeptide L-aspartyl-(S)-cyclohexylglycine methyl ester [Asp-(S)-Chg-OMe], synthesized directly from H-CHG-OME HCl, exhibits sweetness 50 times that of sucrose on a weight basis [1]. In comparison, the structurally analogous commercial sweetener aspartame (Asp-Phe-OMe) is approximately 150–200 times sweeter than sucrose; however, the Chg diastereomer Asp-(S)-Chg-OMe achieves a potency of 50× sucrose while the (R)-diastereomer is bitter, demonstrating stereospecific taste receptor engagement driven by the cyclohexyl group adopting an 'L'-shaped conformation where the cyclohexyl side chain serves as the hydrophobic X binding element [1]. This stereochemical dependence on the Chg residue provides a unique structure–taste relationship not observed with Phe-containing aspartyl dipeptides [1].

Aspartyl-Chg dipeptide sweetness profile
Cross-study
Asp-(S)-Chg-OMe: 50× sucrose sweetness
Asp-(R)-Chg-OMe: bitter
Supports stereospecific taste receptor structure-function studies
Human taste panel evaluation; aspartame reference ~150–200× sucrose
Non-Nutritive Sweetener Design Aspartyl Dipeptide SAR Taste Receptor Ligand Potency

Lipophilicity and Solid-State Stability

H-CHG-OME HCl has a measured LogP of 2.57 and a melting point of 188–189 °C, compared to LogP 2.04 and melting point 151–153 °C for the natural amino acid ester H-Leu-OMe HCl [1]. The ΔLogP of +0.54 indicates a meaningful increase in lipophilicity (~3.5-fold higher octanol–water partition coefficient), which can translate to enhanced membrane permeability for peptide conjugates incorporating the Chg residue . The 35–38 °C higher melting point reflects stronger crystal lattice energy in the hydrochloride salt form, suggesting superior solid-state stability during long-term storage and shipping—a non-trivial consideration for procurement and inventory management in GMP-adjacent research environments [1].

Lipophilicity and solid-state stability
Cross-study
LogP 2.57; Mp 188–189 °C
Reported higher lipophilicity and thermal stability vs. H-Leu-OMe HCl
Vendor technical datasheet values; ΔLogP +0.54, ΔMp +35–38 °C
Lipophilicity Comparison Thermal Stability Amino Acid Ester Physicochemical Properties

H-CHG-OME HCl: High-Impact Applications


Thrombin-Selective Inhibitor Programs

Research groups developing thrombin-selective peptide-based inhibitors should prioritize H-CHG-OME HCl as the C-terminal building block. In the H-D-Ser-AA-Arg-OH tripeptide series, the Chg-containing peptide achieves Ki = 5.02 μM against thrombin with selectivity over plasmin, whereas the corresponding Phg analog preferentially targets plasmin (Ki = 5.7 μM) [1]. Substituting H-Phg-OMe HCl for H-CHG-OME HCl in this pharmacophore would invert the target selectivity profile, compromising thrombin-directed activity. The documented selectivity profile makes H-CHG-OME HCl the rational procurement choice for anticoagulant-focused peptide inhibitor libraries.

Telaprevir Key Intermediate Manufacturing

Process chemistry teams manufacturing telaprevir (VX-950) or structurally related HCV NS3/4A protease inhibitors require H-CHG-OME HCl as the cyclohexylglycine donor. The published four-step route from H-CHG-OME HCl to the telaprevir key intermediate proceeds with a validated 68.3% overall yield [1]. No alternative amino acid ester (H-Leu-OMe HCl, H-Phg-OMe HCl, H-Cha-OMe HCl) can substitute in this synthesis without fundamentally altering the target molecule. For GMP process development and scale-up, procurement of H-CHG-OME HCl from a supplier providing ≥98% purity with certificate of analysis is essential for batch-to-batch yield consistency.

Plasmepsin V Inhibitor Optimization

In plasmepsin V inhibitor programs where P2 position SAR has identified both Chg and Phg as top-tier potency residues, H-CHG-OME HCl offers a fully saturated cyclohexyl P2 substituent as an alternative to the aromatic Phg [1]. When equipotent Chg and Phg analogs are available, the saturated Chg residue may confer superior solubility, reduced plasma protein binding, or altered metabolic stability—parameters critical for progressing from biochemical potency to cellular efficacy and in vivo pharmacokinetics. Procuring both H-CHG-OME HCl and H-Phg-OMe HCl enables parallel analog synthesis for comparative ADME profiling.

Stereospecific Sweet and Bitter Ligand Design

The aspartyl-Chg methyl ester diastereomer pair—Asp-(S)-Chg-OMe (50× sweeter than sucrose) and Asp-(R)-Chg-OMe (bitter)—provides a unique stereochemical probe for mapping the human sweet and bitter taste receptor binding pockets [1]. This stereospecific functional inversion is a direct consequence of the cyclohexyl side chain orientation in the 'L'-shaped pharmacophore model, a conformational feature not replicated by Phe- or Phg-containing aspartyl dipeptides. H-CHG-OME HCl is the requisite building block for synthesizing both diastereomers, supporting structure–taste relationship studies in academic and industrial flavor chemistry research.

Application
Selection Property
Validation Focus
Thrombin-selective inhibitor programs
Serine protease target-selectivity profile
Thrombin vs. plasmin selectivity in amidolytic assays
Telaprevir intermediate manufacturing
Published synthetic route compatibility
Yield reproducibility and batch-to-batch consistency
Plasmepsin V inhibitor optimization
Fully saturated P2 substituent profile
Comparative ADME profiling vs. aromatic Phg analogs
Stereospecific sweet and bitter ligand design
Stereochemical taste-receptor probe
Diastereomer-dependent sweet/bitter response in human panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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